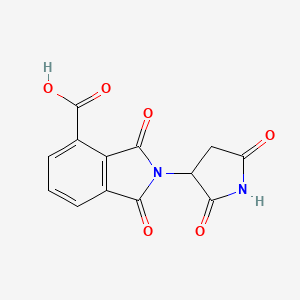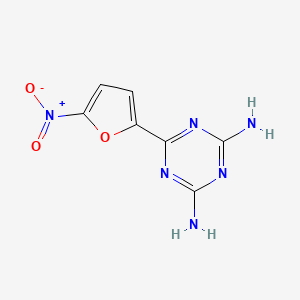![molecular formula C18H16N4O4 B13451703 2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13451703.png)
2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid is a complex organic compound that features a triazole ring, a benzamide group, and a methoxybenzene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The benzamide group can be introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The methoxybenzene moiety is typically introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the Huisgen cycloaddition and amide coupling steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The triazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 2-{4-[3-(3-hydroxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid.
Reduction: Formation of 2-{4-[3-(3-aminobenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and benzamide group are crucial for its binding affinity and specificity. The methoxy group may enhance its solubility and bioavailability.
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but lacks the triazole ring.
3-Acetoxy-2-methylbenzamide: Contains a different substituent on the benzamide group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different biological activities.
Uniqueness
2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid is unique due to the presence of the triazole ring, which imparts specific chemical properties and biological activities. The combination of the methoxybenzamide and triazole moieties makes it a versatile compound for various applications.
特性
分子式 |
C18H16N4O4 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
2-[4-[3-[(3-methoxybenzoyl)amino]phenyl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C18H16N4O4/c1-26-15-7-3-5-13(9-15)18(25)19-14-6-2-4-12(8-14)16-10-22(21-20-16)11-17(23)24/h2-10H,11H2,1H3,(H,19,25)(H,23,24) |
InChIキー |
CJDCUZGOSIPTOF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN(N=N3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


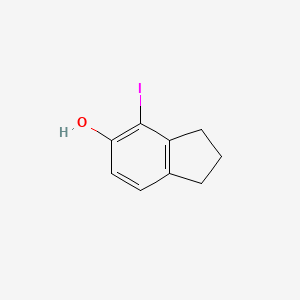
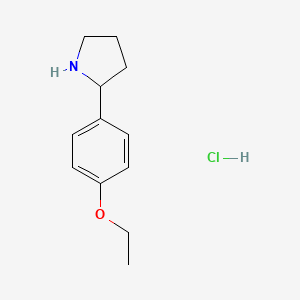
![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
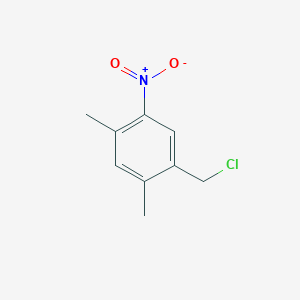
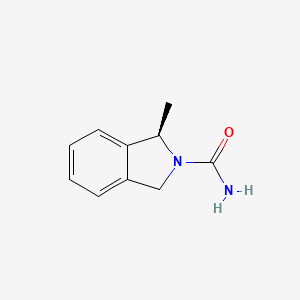
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)

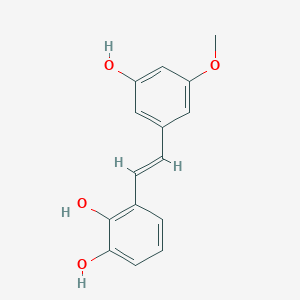
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)
![[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine](/img/structure/B13451694.png)
